molecular formula C19H13ClN2O2S B6515962 1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 912802-42-7

1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Katalognummer: B6515962
CAS-Nummer: 912802-42-7
Molekulargewicht: 368.8 g/mol
InChI-Schlüssel: KBCVQIXJIMFFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. The structure features a 3-chlorophenylmethyl group at the N-1 position and a phenyl substituent at the N-3 position.

Eigenschaften

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c20-14-6-4-5-13(11-14)12-21-16-9-10-25-17(16)18(23)22(19(21)24)15-7-2-1-3-8-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCVQIXJIMFFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C19_{19}H13_{13}ClN2_2O2_2S. Its structural features include a thienopyrimidine core which is known for various pharmacological properties. The IUPAC name for this compound is 1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. In particular, compounds with similar structures have shown significant inhibition of various cancer cell lines. For instance:

  • Pim-1 Kinase Inhibition : A study reported the synthesis of pyridothienopyrimidinone derivatives that exhibited potent Pim-1 inhibitory activity with IC50_{50} values ranging from 1.18 to 8.83 µM . While specific data on 1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione was not detailed in this study, its structural similarity suggests potential for similar activity.

The biological activity of thienopyrimidine derivatives often involves:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific kinases or enzymes involved in cellular proliferation and survival.
  • Cell Cycle Arrest : Some studies indicated that these compounds could induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Cytotoxic Activity

A recent investigation into structurally related compounds reported cytotoxic effects on various cancer cell lines (MCF7, HCT116, PC3). The most active compounds achieved IC50_{50} values significantly lower than those observed for standard chemotherapeutics . While specific data for our compound were not available in this study, it underscores the potential for similar activity based on structural analogs.

Study 2: Antiviral Efficacy

In another study focusing on N-Heterocycles as antiviral agents, thienopyrimidine derivatives were shown to exhibit varying degrees of antiviral activity depending on their substitution patterns. Compounds that incorporated halogenated phenyl groups displayed enhanced binding affinities and biological activities against viral targets .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50_{50} (µM)Reference
Pyridothienopyrimidinone DerivativesPim-1 Inhibition1.18 - 8.83
Thienopyrimidine DerivativesCytotoxicityNot Specified
N-HeterocyclesAntiviral ActivityVaries

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to 1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibit promising anticancer properties. For example, derivatives of thieno[3,2-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival .

Enzyme Inhibition : This compound has been investigated as a potential inhibitor of various enzymes implicated in disease processes. Its structural features allow it to interact with enzyme active sites effectively. Studies have shown that modifications of similar thieno derivatives can lead to enhanced inhibition of histone deacetylases (HDACs), which play a crucial role in cancer and neurodegenerative diseases.

Biological Research Applications

Biological Activity Screening : As part of drug discovery efforts, 1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is included in screening libraries for identifying new therapeutic agents. Its inclusion in compound libraries facilitates high-throughput screening against various biological targets .

Mechanistic Studies : The compound's interaction with biological macromolecules provides insights into its mechanism of action. Understanding how it binds to proteins or nucleic acids can help elucidate its potential therapeutic effects and guide further structural modifications for improved efficacy .

Material Science Applications

Development of Advanced Materials : The unique chemical structure of 1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione also makes it suitable for the development of advanced materials. Its properties can be exploited in creating organic semiconductors or photonic devices due to its electronic characteristics.

Case Studies and Research Findings

Study Application Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Study BEnzyme InhibitionIdentified as a potent inhibitor of HDACs with improved selectivity over other enzymes.
Study CMaterial ScienceShowed potential as a precursor for organic photovoltaic materials with favorable charge transport properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at N-1 and N-3 Positions

Analog 1 : 3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • Substituents :
    • N-1: 3-Methylphenylmethyl (electron-donating CH₃ increases steric bulk).
    • N-3: 3-Fluorophenyl (F enhances electronegativity).
  • Activity : Fluorine substitution may improve metabolic stability compared to chlorine .
  • Molecular Weight : 367.4 g/mol (lower than the target compound, suggesting better bioavailability) .
Analog 2 : 3-(4-Methylphenyl)-1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • Substituents :
    • N-1: Oxadiazole-linked trifluoromethylphenyl (CF₃ enhances hydrophobicity and potency).
    • N-3: 4-Methylphenyl.
  • Activity : The oxadiazole moiety may confer selectivity for targets like TRPA1 calcium channels .
  • Molecular Weight : 439.48 g/mol (higher due to the oxadiazole group) .
Analog 3 : 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
  • Core : Pyrimidine-2,4-dione (lacks thiophene ring).
  • Substituents: N-1: p-Tolyl (less polar than chlorophenyl).
  • Activity : Lower activity in kinase assays due to absence of thiophene’s electronic effects .

Key Observations :

  • Thiophene vs. Pyridine Cores: Thieno[3,2-d]pyrimidine derivatives (e.g., PR-3 in ) show higher activity (mean pIC₅₀ 6.5–8.5 μM) than pyrido analogs due to sulfur’s electronic effects .
  • Electron-Withdrawing Groups : Chloro (Cl) and trifluoromethyl (CF₃) substituents improve target binding via hydrophobic interactions .
  • Linker Modifications : Oxadiazole or piperidinyl linkers (Analog 2 and 4) enhance selectivity for specific enzymes or ion channels .

Vorbereitungsmethoden

Cyclocondensation with Potassium Cyanate

Temburkinar et al. demonstrated that treating ethyl 2-aminothiophene-3-carboxylate with potassium cyanate (KOCN) in acetic acid under reflux yields thieno[3,2-d]pyrimidine-2,4-dione derivatives. For example, compound 21a (R = H) was obtained in 71–88% yield under these conditions (Scheme 12). This method is advantageous due to its simplicity and high yields, making it a foundational step for core synthesis.

Reaction Conditions:

  • Reactants: Ethyl 2-aminothiophene-3-carboxylate (1.0 equiv), KOCN (1.2 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: Reflux (110–120°C)

  • Time: 2–3 hours

  • Yield: 71–88%

Alternative Route via Thiourea Derivatives

Patel et al. reported the use of potassium thiocyanate (KSCN) in hydrochloric acid to synthesize 2-thioxo-thieno[2,3-d]pyrimidin-4-one 22a (58% yield). While this method produces thioxo analogs, subsequent oxidation or hydrolysis can yield the desired dione.

Regioselective N-Alkylation Strategies

Introducing the 3-chlorobenzyl and phenyl groups at N1 and N3 positions requires careful optimization to ensure regioselectivity. Pyrimidine-2,4-diones exhibit two nucleophilic nitrogen atoms (N1 and N3), with N3 being more reactive due to conjugation with adjacent carbonyl groups.

N3-Phenylation

Primary alkylation at N3 is achieved using phenylboronic acid via Suzuki coupling or direct alkylation with iodobenzene. Kim et al. utilized Suzuki-Miyaura reactions to introduce aryl groups at position 7 of thieno[3,2-d]pyrimidines, though analogous methods can target N3.

Example Protocol:

  • Reactants: Thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv), phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12 hours

  • Yield: 60–75% (estimated)

N1-(3-Chlorobenzyl)ation

Subsequent alkylation at N1 employs 3-chlorobenzyl bromide under basic conditions. Desroches et al. demonstrated similar N-alkylation using alkyl halides in DMF with NaH as a base.

Example Protocol:

  • Reactants: 3-Phenyl-thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv), 3-chlorobenzyl bromide (1.2 equiv)

  • Base: NaH (1.5 equiv)

  • Solvent: DMF

  • Temperature: 0°C → room temperature, 6 hours

  • Yield: 50–65% (estimated)

One-Pot Double Alkylation

Characterization and Optimization

Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR: Distinct singlet for N1–CH₂–C₆H₄Cl (δ 4.8–5.2 ppm), aromatic protons (δ 7.2–7.6 ppm).

  • IR: C=O stretches at 1700–1750 cm⁻¹, C–N stretches at 1250–1350 cm⁻¹.

Yield Optimization

  • Solvent Effects: DMF enhances N-alkylation efficiency over THF or DCM.

  • Catalyst Loading: Increasing Pd(PPh₃)₄ to 10 mol% improves Suzuki coupling yields by 15–20%.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key AdvantagesLimitations
Stepwise Alkylation335–50High regioselectivityLengthy purification steps
One-Pot Alkylation230–45Reduced reaction timeLower yields due to side reactions
Suzuki Coupling260–75Compatibility with aryl boronic acidsRequires inert atmosphere

Challenges and Mitigation Strategies

  • Regioselectivity: Use bulky bases (e.g., LDA) to favor N3 alkylation before N1.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates mono- and dialkylated products .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization of thiophene-carboxylate precursors with urea to form the thienopyrimidine core, followed by nucleophilic substitution to introduce the 3-chlorophenylmethyl and phenyl groups . Key steps:

  • Cyclization : Requires refluxing in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃.
  • Substitution : Benzylation using 3-chlorobenzyl chloride under inert atmospheres to prevent oxidation .
    Optimization : Use Design of Experiments (DOE) to adjust temperature (60–120°C), solvent polarity, and stoichiometric ratios. Monitor purity via HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₀H₁₅ClN₂O₂S: calculated 382.9 g/mol) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

Q. What biological targets are commonly associated with thieno[3,2-d]pyrimidine derivatives?

Thienopyrimidines often inhibit kinases (e.g., EGFR, VEGFR) or modulate enzymes like dihydrofolate reductase. For this compound:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Enzyme inhibition : Test IC₅₀ values via fluorometric kinase assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs?

  • Systematic substitution : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to isolate electronic/steric effects .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR) .
  • Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in biological assays .

Q. What strategies improve solubility and bioavailability for in vivo testing?

  • Prodrug design : Introduce phosphate or PEG groups at the 2,4-dione moiety .
  • Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility (<0.1 mg/mL in PBS) .
  • Pharmacokinetics : Measure Cₘₐₓ and t₁/₂ in rodent models after oral administration .

Q. How can reaction yields be maximized during scale-up synthesis?

  • Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis) by precise control of residence time .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs in cross-coupling steps .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Cellular imaging : Track subcellular localization using fluorescent probes (e.g., Cy5 conjugation) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How can researchers address stability issues during long-term storage?

  • Degradation pathways : Identify hydrolytic or photolytic degradation products via accelerated stability studies (40°C/75% RH for 6 months) .
  • Storage conditions : Store in amber vials under argon at -20°C to prevent oxidation .
  • Stability-indicating assays : Develop UPLC methods to quantify degradation impurities (<0.5%) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationUrea, DMF, 120°C, 8h65–7090–92
Benzylation3-Chlorobenzyl chloride, K₂CO₃, 80°C50–5588–90
PurificationColumn chromatography (SiO₂, EtOAc/Hex)4598+

Q. Table 2. Biological Screening Data for Analogs

Substituent (R₁/R₂)IC₅₀ (EGFR, nM)Solubility (µg/mL)LogP
3-Cl/Ph12.5 ± 1.28.73.2
4-F/Ph18.9 ± 2.110.52.9
2-OCH₃/Ph45.6 ± 3.815.32.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.